molecular formula C16H18O2S B12672382 Di-3,5-xylyl sulfone CAS No. 240405-82-7

Di-3,5-xylyl sulfone

Cat. No.: B12672382
CAS No.: 240405-82-7
M. Wt: 274.4 g/mol
InChI Key: CIGCGMTZBDMBAG-UHFFFAOYSA-N
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Description

Di-3,5-xylyl sulfone is an organic compound with the molecular formula C16H18O2S. It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-3,5-xylyl sulfone can be synthesized through several methods. One common approach involves the oxidation of di-3,5-xylyl sulfide using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, with the sulfide being converted to the corresponding sulfone.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Di-3,5-xylyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid) and halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides and higher sulfones.

    Reduction: Di-3,5-xylyl sulfide.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Di-3,5-xylyl sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of di-3,5-xylyl sulfone involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. In biological systems, the compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Di-3,5-xylyl sulfone can be compared with other similar compounds, such as:

  • Di-2,5-xylyl sulfone
  • Di-3,4-xylyl sulfone
  • Di-2,3-xylyl sulfone

Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.

Properties

CAS No.

240405-82-7

Molecular Formula

C16H18O2S

Molecular Weight

274.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)sulfonyl-3,5-dimethylbenzene

InChI

InChI=1S/C16H18O2S/c1-11-5-12(2)8-15(7-11)19(17,18)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

CIGCGMTZBDMBAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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